molecular formula C14H15NO2 B15322145 1-(1H-indol-5-yl)cyclopentane-1-carboxylic acid

1-(1H-indol-5-yl)cyclopentane-1-carboxylic acid

Cat. No.: B15322145
M. Wt: 229.27 g/mol
InChI Key: DNYXJKLAVJCOFC-UHFFFAOYSA-N
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Description

1-(1H-indol-5-yl)cyclopentane-1-carboxylic acid is a compound that features an indole moiety fused with a cyclopentane ring and a carboxylic acid group. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopentanone under acidic conditions to form the indole ring . Subsequent steps include functional group transformations to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(1H-indol-5-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activity.

    1-(1H-indol-3-yl)ethanone: An indole derivative with a ketone group instead of a carboxylic acid.

    5-methoxyindole-2-carboxylic acid: Another indole derivative with a methoxy group and carboxylic acid.

Uniqueness: 1-(1H-indol-5-yl)cyclopentane-1-carboxylic acid is unique due to the presence of the cyclopentane ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(1H-indol-5-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15NO2/c16-13(17)14(6-1-2-7-14)11-3-4-12-10(9-11)5-8-15-12/h3-5,8-9,15H,1-2,6-7H2,(H,16,17)

InChI Key

DNYXJKLAVJCOFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)NC=C3)C(=O)O

Origin of Product

United States

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